molecular formula C12H18N2O4 B12907973 {2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate CAS No. 57068-25-4

{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate

Cat. No.: B12907973
CAS No.: 57068-25-4
M. Wt: 254.28 g/mol
InChI Key: ULMUIXVDPKANFT-UHFFFAOYSA-N
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Description

(2-(N-Butylacetamido)oxazol-5-yl)methyl acetate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an N-butylacetamido group attached to the oxazole ring, which is further linked to a methyl acetate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-Butylacetamido)oxazol-5-yl)methyl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-butylacetamide with a suitable oxazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (2-(N-Butylacetamido)oxazol-5-yl)methyl acetate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(N-Butylacetamido)oxazol-5-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with different functional groups.

Scientific Research Applications

(2-(N-Butylacetamido)oxazol-5-yl)methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(N-Butylacetamido)oxazol-5-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: These compounds share a similar heterocyclic structure but with a benzene ring fused to the oxazole ring.

    Oxazole derivatives: Compounds with different substituents on the oxazole ring, such as methyl or phenyl groups.

Uniqueness

(2-(N-Butylacetamido)oxazol-5-yl)methyl acetate is unique due to the presence of the N-butylacetamido group, which imparts specific chemical and biological properties. This makes it distinct from other oxazole derivatives and potentially useful in applications where these unique properties are advantageous.

Properties

CAS No.

57068-25-4

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

[2-[acetyl(butyl)amino]-1,3-oxazol-5-yl]methyl acetate

InChI

InChI=1S/C12H18N2O4/c1-4-5-6-14(9(2)15)12-13-7-11(18-12)8-17-10(3)16/h7H,4-6,8H2,1-3H3

InChI Key

ULMUIXVDPKANFT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC=C(O1)COC(=O)C)C(=O)C

Origin of Product

United States

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